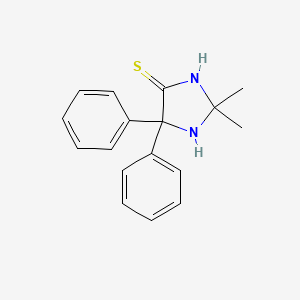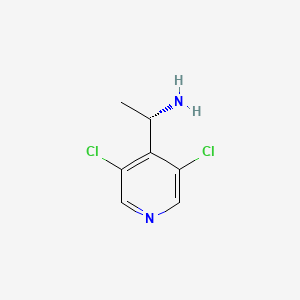
(S)-1-(3,5-Dichloropyridin-4-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(3,5-Dichloropyridin-4-yl)ethan-1-amine is a chiral amine compound that features a pyridine ring substituted with two chlorine atoms at the 3 and 5 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3,5-Dichloropyridin-4-yl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 3,5-dichloropyridine.
Chiral Amine Introduction: The introduction of the chiral amine group can be achieved through asymmetric synthesis or chiral resolution techniques. One common method involves the use of chiral catalysts to induce asymmetry during the formation of the amine group.
Reaction Conditions: The reaction conditions often involve the use of solvents such as ethanol or methanol, with the addition of reagents like sodium borohydride or lithium aluminum hydride for reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and automated synthesis systems to streamline the production process.
化学反応の分析
Types of Reactions
(S)-1-(3,5-Dichloropyridin-4-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
(S)-1-(3,5-Dichloropyridin-4-yl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of (S)-1-(3,5-Dichloropyridin-4-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include signal transduction, neurotransmitter release, or enzyme catalysis.
類似化合物との比較
Similar Compounds
®-1-(3,5-Dichloropyridin-4-yl)ethan-1-amine: The enantiomer of the compound, which may have different biological activities.
3,5-Dichloro-4-aminopyridine: A structurally similar compound with different substitution patterns.
1-(3,5-Dichloropyridin-4-yl)ethan-1-ol: An alcohol derivative with different chemical properties.
Uniqueness
(S)-1-(3,5-Dichloropyridin-4-yl)ethan-1-amine is unique due to its chiral nature, which can result in specific interactions with biological targets. Its dichloropyridine structure also provides distinct reactivity patterns compared to other pyridine derivatives.
特性
分子式 |
C7H8Cl2N2 |
|---|---|
分子量 |
191.05 g/mol |
IUPAC名 |
(1S)-1-(3,5-dichloropyridin-4-yl)ethanamine |
InChI |
InChI=1S/C7H8Cl2N2/c1-4(10)7-5(8)2-11-3-6(7)9/h2-4H,10H2,1H3/t4-/m0/s1 |
InChIキー |
HWIGECABZBEBOC-BYPYZUCNSA-N |
異性体SMILES |
C[C@@H](C1=C(C=NC=C1Cl)Cl)N |
正規SMILES |
CC(C1=C(C=NC=C1Cl)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


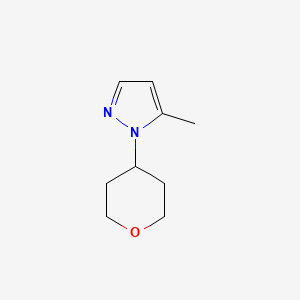
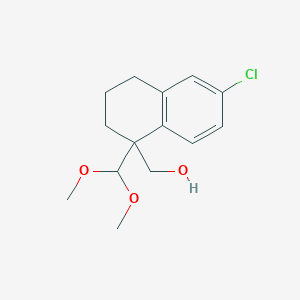
![1H,1'H-[4,4'-Biimidazole]-5,5'-diol](/img/structure/B12945924.png)
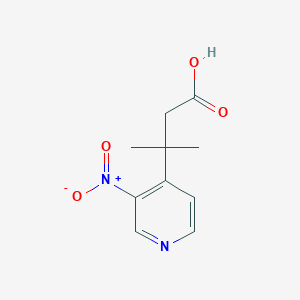
![10-(Trifluoromethyl)-3,4,12,12a-tetrahydro-1H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6(2H)-one hydrochloride](/img/structure/B12945935.png)
![6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-sulfonyl chloride](/img/structure/B12945944.png)
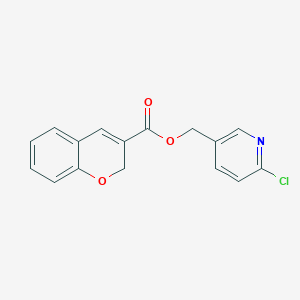
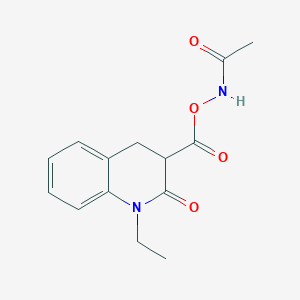
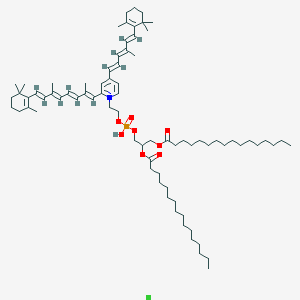

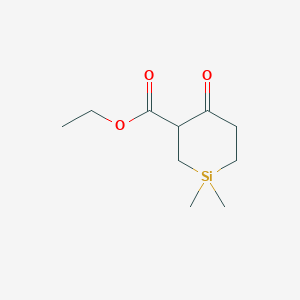
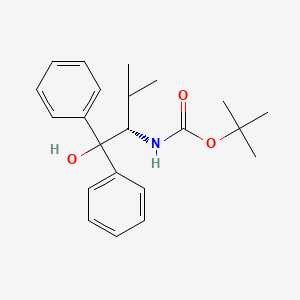
![Bicyclo[4.3.2]undecan-10-one](/img/structure/B12946006.png)
